Dimethyldioxirane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dimethyldioxirane is an organic compound with the chemical formula (CH₃)₂CO₂. It is a dioxirane derived from acetone and can be viewed as a monomer of acetone peroxide. Known primarily for its role as a powerful selective oxidizing agent, dimethyldioxirane is typically encountered in dilute solutions, often in acetone, as the properties of the pure compound remain largely uncharacterized due to its instability .

Dimethyldioxirane stands out due to its high selectivity for electron-rich olefins and mild reaction conditions, making it particularly useful in scenarios where other oxidants may cause undesired side reactions or byproducts .

Dimethyldioxirane finds utility primarily in organic synthesis, especially for:

- Epoxidation: Converting alkenes into epoxides with high selectivity.

- Functional group transformations: Oxidizing various functional groups while minimizing byproducts.

- Research applications: Used in studying reaction mechanisms and molecular dynamics involving hydrogen atom abstraction .

Studies investigating the interactions of dimethyldioxirane with other compounds reveal its capacity for selective oxidation. For instance, molecular dynamics simulations have demonstrated its reactivity with hydrocarbons like isobutane, showcasing hydrogen atom abstraction as a key reaction pathway . These studies contribute to understanding how dimethyldioxirane interacts with various substrates under different conditions.

Molecular Structure and Bonding Characteristics

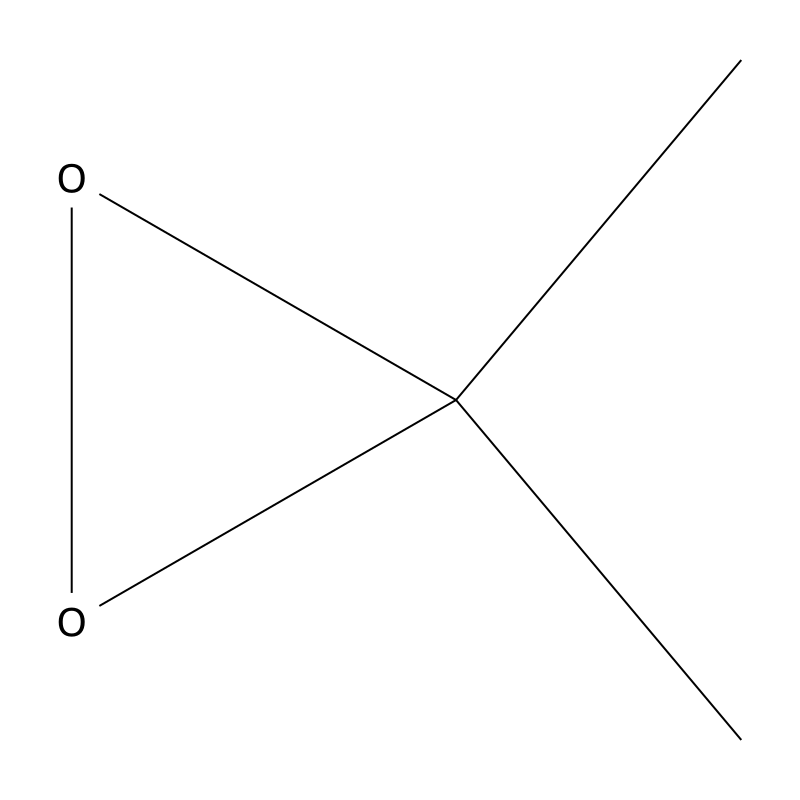

Dimethyldioxirane possesses the molecular formula C₃H₆O₂ with a molecular weight of 74.08 grams per mole [1] [2]. The compound features a three-membered ring structure containing two oxygen atoms and one carbon atom, with two methyl groups attached to the ring carbon atom [3]. The molecular geometry is characterized by specific bond lengths and angles that have been determined through both experimental and computational methods [7].

The molecular structure exhibits a dioxirane ring with an oxygen-oxygen bond length that has been calculated to range from 1.530 to 1.522 angstroms depending on the computational level employed [28]. The carbon-oxygen bond lengths are typically around 1.398 to 1.395 angstroms [28]. The angle at the carbon atom in the three-membered ring is approximately 66.2 degrees [28], which represents significant angular strain compared to typical tetrahedral geometries.

Ab initio calculations at various levels of theory have provided detailed insights into the electronic structure of dimethyldioxirane [16]. The oxygen-oxygen bond represents the weakest bond in the molecule, with an estimated bond dissociation energy of approximately 36 kilocalories per mole [27]. The carbon-hydrogen bonds in dimethyldioxirane are notably strong, with bond dissociation energies of 102.7 kilocalories per mole for the carbon-hydrogen bonds and 98.9 kilocalories per mole for the carbon-methyl bonds [14].

The compound's bonding characteristics are significantly influenced by geminal dimethyl substitution effects [14] [15]. These substitution effects contribute to both the thermodynamic stability and the unique reactivity profile of the molecule compared to the parent dioxirane compound [20].

| Bond Type | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| O-O | 1.530 | ~36 |

| C-O | 1.398 | - |

| C-H | - | 102.7 |

| C-CH₃ | - | 98.9 |

Spectroscopic Properties

UV-Visible Spectroscopy

Dimethyldioxirane solutions in acetone exhibit characteristic ultraviolet-visible absorption properties that have been extensively documented [7]. The compound displays a maximum ultraviolet absorption at 335 nanometers with an extinction coefficient of approximately 10 [7]. The absorption spectrum shows broad tailing extending from the main peak out to 450 nanometers [7].

Freshly prepared solutions of dimethyldioxirane demonstrate tailing only to 390 nanometers, but upon standing in freezer conditions overnight, the tailing extends to 450 nanometers [7]. This change in spectral characteristics may be attributed to decomposition products or molecular aggregation effects that occur over time [7].

The pale yellow color of dimethyldioxirane solutions is directly related to this ultraviolet-visible absorption profile [7]. The relatively low extinction coefficient suggests that the electronic transitions responsible for the absorption are symmetry-forbidden or involve weak chromophores [7].

NMR Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of dimethyldioxirane [7]. The proton nuclear magnetic resonance spectrum reveals a characteristic singlet at 1.65 parts per million, corresponding to the six equivalent methyl protons [7]. This chemical shift is consistent with methyl groups attached to an electron-deficient carbon center within the strained dioxirane ring system [7].

Carbon-13 nuclear magnetic resonance spectroscopy yields two distinct signals that are diagnostic for the dimethyldioxirane structure [7]. The methyl carbons appear at 22.69 parts per million, while the quaternary ring carbon exhibits a significantly downfield signal at 102.30 parts per million [7]. This downfield shift of the ring carbon is characteristic of carbons bearing two electronegative oxygen substituents [7].

The carbon-13 chemical shift of the ring carbon at 102.30 parts per million has been confirmed through multiple analytical methods and is consistent with ab initio calculations [7]. Calculated nuclear magnetic resonance chemical shifts using density functional theory methods show good agreement with experimental values, with predicted shifts of 99.2 parts per million for the ring carbon and 17.0 parts per million for the methyl carbons [7].

Oxygen-17 nuclear magnetic resonance data, though more challenging to obtain experimentally, has been predicted computationally to occur at approximately 330 parts per million [7]. This chemical shift is consistent with oxygen atoms in highly strained cyclic peroxide environments [7].

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 1.65 | CH₃ groups |

| ¹³C | 22.69 | CH₃ carbons |

| ¹³C | 102.30 | Ring carbon |

| ¹⁷O | ~330 | Ring oxygens |

Other Spectral Properties

Infrared spectroscopy of dimethyldioxirane would be expected to show characteristic vibrational modes, though specific experimental data for the pure compound remains limited due to its instability and typical preparation as dilute solutions [3]. The molecular vibrational characteristics can be inferred from computational studies and comparison with related dioxirane compounds [43].

Mass spectrometric analysis of dimethyldioxirane and its reaction products has provided insights into fragmentation patterns and molecular ion behavior [31] [32]. The molecular ion peak would be expected at mass-to-charge ratio 74, corresponding to the molecular weight of the compound [1] [2].

The compound's spectroscopic properties are significantly influenced by its preparation and storage in acetone solution [7]. Solvent effects and potential hydrogen bonding interactions with trace impurities can affect the observed spectral characteristics [6].

Thermodynamic Stability and Strain Energy

Dimethyldioxirane exhibits remarkable thermodynamic stability compared to other members of the dioxirane family [14] [15]. The strain energy of dimethyldioxirane has been calculated to be approximately 11 kilocalories per mole using high-level computational methods including G2, G2(MP2), and CBS-Q theories [17] [20]. This represents a significant reduction of 7 kilocalories per mole compared to the parent dioxirane, which possesses a strain energy of approximately 18 kilocalories per mole [17] [20].

The enhanced thermodynamic stability of dimethyldioxirane arises from several factors [14] [15]. The geminal dimethyl substitution effect contributes substantially to the stabilization by reducing ring strain through favorable electronic and steric interactions [20]. Additionally, the unusually strong carbon-hydrogen and carbon-methyl bonds in dimethyldioxirane, with bond dissociation energies of 102.7 and 98.9 kilocalories per mole respectively, contribute significantly to the overall molecular stability [14].

Computational studies have revealed that the total energy of dimethyldioxirane is 2.6 kilocalories per mole lower than that of the isomeric 1,2-dioxacyclopentane, which itself has an estimated strain energy of only 5 kilocalories per mole [14]. This energy comparison demonstrates the unusual thermodynamic preference for the highly strained three-membered ring structure over less strained alternatives [14].

The thermal decomposition characteristics of dimethyldioxirane have been studied both experimentally and computationally [7]. At room temperature, the compound persists for approximately 7 hours in acetone solution [7]. Cold solutions maintained at temperatures between -10 and -20 degrees Celsius remain stable for several days [21]. The decomposition process is accelerated by exposure to light and the presence of heavy metal contaminants [21].

| Property | Value | Reference Compound |

|---|---|---|

| Strain Energy | ~11 kcal/mol | Dioxirane: ~18 kcal/mol |

| C-H Bond Strength | 102.7 kcal/mol | Propane: 100.3 kcal/mol |

| C-CH₃ Bond Strength | 98.9 kcal/mol | Propane: 90.5 kcal/mol |

| Room Temperature Stability | ~7 hours | - |

Comparative Properties with Related Dioxiranes

Dimethyldioxirane exhibits distinct properties when compared to other members of the dioxirane family [17] [20] [39]. The parent dioxirane possesses a molecular formula of CH₂O₂ and is highly unstable, requiring detection at very low temperatures during ozonolysis reactions [39]. The oxygen-oxygen bond length in the parent dioxirane is 1.516 angstroms, which is shorter than that observed in dimethyldioxirane [39].

Methyl(trifluoromethyl)dioxirane represents another significant member of the dioxirane family with markedly different properties [15] [41]. This compound exhibits much lower calculated activation barriers for epoxidation reactions compared to dimethyldioxirane, with average differences in activation energies of approximately 7.5 kilocalories per mole [15]. The enhanced reactivity of methyl(trifluoromethyl)dioxirane is attributed largely to the electron-withdrawing inductive effect of the trifluoromethyl group [15]. The strain energy of methyl(trifluoromethyl)dioxirane is estimated to be approximately 19 kilocalories per mole, which is 8 kilocalories per mole higher than that of dimethyldioxirane [17].

Difluorodioxirane exhibits exceptional stability among dioxiranes, remaining stable at room temperature as a gas-phase species [42] [43]. The oxygen-oxygen bond length in difluorodioxirane is significantly longer at 1.578 angstroms compared to other dioxiranes [43]. The strain energy of difluorodioxirane is substantially higher at approximately 27 kilocalories per mole [43]. The central fluorine-carbon-fluorine angle in difluorodioxirane is approximately 109 degrees, representing a near-tetrahedral geometry [42].

The reactivity patterns among dioxiranes show clear correlations with their structural and electronic properties [22]. Dimethyldioxirane displays good selectivity for electron-rich olefins over electron-deficient ones, while maintaining moderate reactivity overall [3]. In contrast, methyl(trifluoromethyl)dioxirane exhibits enhanced reactivity toward both electron-rich and electron-poor substrates [15].

The thermal stability of dioxiranes varies considerably across the series [40]. Dimesityldioxirane, with its sterically bulky aromatic substituents, demonstrates exceptional stability and can be isolated as crystalline material [40]. The bulky mesityl groups provide kinetic protection of the reactive oxygen-oxygen bond while maintaining the compound's oxidizing capabilities [40].

| Dioxirane Type | Strain Energy (kcal/mol) | O-O Bond Length (Å) | Stability |

|---|---|---|---|

| Parent Dioxirane | ~18 | 1.516 | Very Low |

| Dimethyldioxirane | ~11 | 1.530 | Moderate |

| Methyl(trifluoromethyl)dioxirane | ~19 | - | Low |

| Difluorodioxirane | ~27 | 1.578 | High |

| Dimesityldioxirane | - | 1.564 | Very High |

The electronic properties of dioxiranes are significantly influenced by substituent effects [17] [20]. Electron-donating groups such as methyl substituents tend to stabilize the dioxirane ring and reduce strain energy [20]. Conversely, electron-withdrawing groups such as trifluoromethyl or fluorine substituents generally increase strain energy but can enhance reactivity toward specific substrates [15] [43].